N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methanesulfonylbenzamide
Description
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methanesulfonylbenzamide is a sulfur-containing heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at the 3-position and a 4-methanesulfonylbenzamide moiety at the 2-position. The methanesulfonyl group enhances solubility and may influence binding to biological targets, such as tyrosine kinase receptors, by modulating electronic and steric properties .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-23(20,21)11-7-5-10(6-8-11)15(19)18-16-13(9-17)12-3-2-4-14(12)22-16/h5-8H,2-4H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZNATLRBIWRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methanesulfonylbenzamide involves several steps. One common synthetic route includes the reaction of 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide with methanesulfonyl chloride under specific conditions . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methanesulfonylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methanesulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound is compared to analogs with variations in the cyclopenta[b]thiophene core, substituents, and appended functional groups. Key examples include:
Notes:
- Electron-Withdrawing Groups: The methanesulfonyl group in the target compound enhances polarity and solubility compared to non-sulfonylated analogs like 36a and 37a .
- Biological Relevance : Sulfonamide-containing derivatives (e.g., compound 28) show improved inhibition of tyrosine kinases due to stronger hydrogen-bonding interactions .
Key Observations :
- Sulfonamide and thiazole derivatives (e.g., 28, 29) exhibit IC50 values ~3× lower than doxorubicin, highlighting the importance of sulfonamide moieties in enhancing bioactivity .
- Enamide derivatives (e.g., 36a, 37a) with extended π-systems (naphthalene, benzodioxol) show improved binding to hydrophobic pockets in target proteins .
Biological Activity
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methanesulfonylbenzamide is a synthetic compound that belongs to the class of organic compounds known as benzenesulfonamides. This compound is characterized by its unique structure, which includes a cyclopentathiophene moiety and a methanesulfonyl group, contributing to its potential biological activities.
Pharmacological Properties
- Mechanism of Action : The precise mechanism of action for this compound is not fully elucidated. However, it is suggested that the compound may interact with various biological targets due to its structural features.
- Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has been noted to potentially inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in humans .
- Antimicrobial Activity : There are indications that compounds similar to this compound possess antimicrobial properties. This could make them candidates for further investigation in treating infections caused by resistant bacterial strains .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, one study reported IC50 values indicating effective inhibition of cell proliferation in specific cancer types .
- Animal Models : In vivo studies have shown that administering similar compounds can lead to significant reductions in tumor size in rodent models. These findings suggest potential therapeutic applications in oncology .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other related compounds is useful:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
